- 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions, RSC Advances, 2019, 9(53), 30736-30740
Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)
90794-33-5 structure
Product Name:ethyl 2-(4-iodophenoxy)acetate
Numero CAS:90794-33-5
MF:C10H11IO3
MW:306.097015619278
MDL:MFCD06659698
CID:798807
PubChem ID:25149802
Update Time:2025-06-13
ethyl 2-(4-iodophenoxy)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetic acid,2-(4-iodophenoxy)-, ethyl ester
- (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER
- ethyl 2-(4-iodophenoxy)acetate
- 4-iodophenoxyacetic acid ethyl ester
- ethyl 4-iodophenoxyacetate
- Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)
- Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)
- Ethyl 2-(4-iodophenoxy)acetate (ACI)
-
- MDL: MFCD06659698
- Inchi: 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
- Chiave InChI: LSDOOFJZRXYLSK-UHFFFAOYSA-N
- Sorrisi: O=C(COC1C=CC(I)=CC=1)OCC
Proprietà calcolate
- Massa esatta: 305.97500
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 5
Proprietà sperimentali
- PSA: 35.53000
- LogP: 2.23310
ethyl 2-(4-iodophenoxy)acetate Dati doganali
- CODICE SA:2918990090
- Dati doganali:
Codice doganale cinese:
2918990090Panoramica:
2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
ethyl 2-(4-iodophenoxy)acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1789374-1g |
Ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 98% | 1g |
¥6755.00 | 2024-04-25 | |
| Enamine | EN300-232589-0.05g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.05g |
$42.0 | 2024-06-19 | |
| Enamine | EN300-232589-0.1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.1g |
$66.0 | 2024-06-19 | |
| Enamine | EN300-232589-0.25g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.25g |
$92.0 | 2024-06-19 | |
| Enamine | EN300-232589-0.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.5g |
$175.0 | 2024-06-19 | |
| Enamine | EN300-232589-1.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 1.0g |
$256.0 | 2024-06-19 | |
| Enamine | EN300-232589-2.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 2.5g |
$503.0 | 2024-06-19 | |
| Enamine | EN300-232589-5.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 5.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-232589-10.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 10.0g |
$1101.0 | 2024-06-19 | |
| Enamine | EN300-232589-1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 1g |
$256.0 | 2023-09-15 |
ethyl 2-(4-iodophenoxy)acetate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Riferimento
- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells, Bioconjugate Chemistry, 2018, 29(4), 982-986
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Riferimento
- Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage, Bioconjugate Chemistry, 2018, 29(4), 1186-1193
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activity, Journal of Organometallic Chemistry, 2013, 747, 189-194
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Discovery of Carboranes as Inducers of 20S Proteasome Activity, ChemMedChem, 2010, 5(8), 1236-1241
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
Riferimento
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Riferimento
- Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanol, Nature Catalysis, 2019, 2(6), 529-536
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 rt; 1.5 h, rt
1.2 rt; 1.5 h, rt
Riferimento
- Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding Inhibitors, Organic Letters, 2009, 11(23), 5370-5373
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 - 96 h, rt
Riferimento
- Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II Diabetes, Journal of Medicinal Chemistry, 2008, 51(22), 7061-7064
ethyl 2-(4-iodophenoxy)acetate Raw materials
ethyl 2-(4-iodophenoxy)acetate Preparation Products
ethyl 2-(4-iodophenoxy)acetate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate
Numero d'ordine:A1190385
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:12
Prezzo ($):252.0
Email:sales@amadischem.com
ethyl 2-(4-iodophenoxy)acetate Letteratura correlata
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
90794-33-5 (ethyl 2-(4-iodophenoxy)acetate) Prodotti correlati
- 1984-60-7(Acetic acid,2-phenoxy-, 2-hydroxyethyl ester)
- 60359-62-8(Acetic acid, methoxy-, 2-phenoxyethyl ester)
- 81720-18-5(Methyl 2-(4-Iodophenoxy)acetate)
- 90888-04-3(Ethyl (3-Iodophenoxy)acetate)
- 90347-82-3(Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester)
- 60359-58-2(Acetic acid, (acetyloxy)-, 2-phenoxyethyl ester)
- 1878-94-0(2-(4-Iodophenoxy)acetic Acid)
- 2555-49-9(Ethyl phenoxyacetate)
- 14316-61-1(Phenoxyacetic anhydride)
- 18598-23-7(Acetic acid,2-(4-methoxyphenoxy)-, ethyl ester)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate
Purezza:99%
Quantità:5g
Prezzo ($):252.0